molecular formula C7H17Cl2N3O B13626691 (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride

Katalognummer: B13626691
Molekulargewicht: 230.13 g/mol
InChI-Schlüssel: WCBUYSZBBCJKPC-QYCVXMPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration

Vorbereitungsmethoden

The synthesis of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H17Cl2N3O

Molekulargewicht

230.13 g/mol

IUPAC-Name

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1

InChI-Schlüssel

WCBUYSZBBCJKPC-QYCVXMPOSA-N

Isomerische SMILES

CN(C)C(=O)N1CC[C@H](C1)N.Cl.Cl

Kanonische SMILES

CN(C)C(=O)N1CCC(C1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.